2-Amino-3-[(methanesulfinyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is an organic compound with the molecular formula C9H10N2OS It is a derivative of benzonitrile, characterized by the presence of an amino group, a methanesulfinyl group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-methylbenzonitrile with methanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-amino-3-methylbenzonitrile in an appropriate solvent, such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methanesulfinyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent, such as acetonitrile, at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, at low temperatures.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the corresponding acylated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving nitrile and sulfinyl groups.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds, while the nitrile and sulfinyl groups can participate in various interactions, such as dipole-dipole interactions and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylbenzonitrile: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.
2-Amino-3-(methylthio)methylbenzonitrile: Contains a methylthio group instead of a methanesulfinyl group, which affects its reactivity and applications.
2-Amino-3-(methanesulfonyl)methylbenzonitrile: Contains a methanesulfonyl group, which is more oxidized than the methanesulfinyl group, leading to different chemical properties.
Uniqueness
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for selective oxidation and reduction reactions, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
88301-83-1 |
---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
2-amino-3-(methylsulfinylmethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2OS/c1-13(12)6-8-4-2-3-7(5-10)9(8)11/h2-4H,6,11H2,1H3 |
Clave InChI |
ULGVCLLENSJGFX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CC1=C(C(=CC=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.